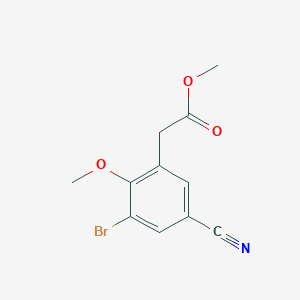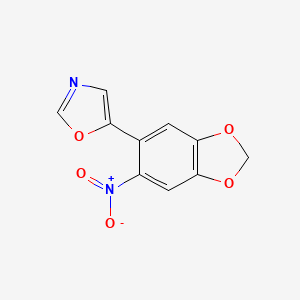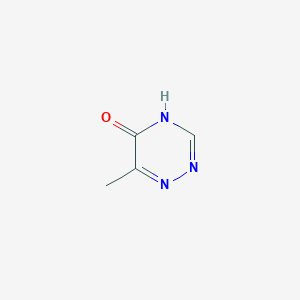
6-Methyl-1,2,4-triazin-5-ol
Übersicht
Beschreibung
“6-Methyl-1,2,4-triazin-5-ol” is a chemical compound with the molecular formula C4H5N3O . It belongs to a class of heterocyclic compounds known as triazines .
Synthesis Analysis
The synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5 (4 H)-one derivatives, which are related to “6-Methyl-1,2,4-triazin-5-ol”, has been reported . The synthesis involved straightforward methodologies such as condensation, cyclization, hydrazinolysis, alkylation, and condensation-addition reactions .
Molecular Structure Analysis
The molecular structure of “6-Methyl-1,2,4-triazin-5-ol” is characterized by a triazine ring with a methyl group and a hydroxyl group attached . The InChI string for this compound is InChI=1S/C4H5N3O/c1-3-4 (8)5-2-6-7-3/h2H,1H3, (H,5,6,8) .
Chemical Reactions Analysis
The triazine ring in “6-Methyl-1,2,4-triazin-5-ol” can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .
Physical And Chemical Properties Analysis
The compound “6-Methyl-1,2,4-triazin-5-ol” has a molecular weight of 111.10 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 53.8 Ų .
Wissenschaftliche Forschungsanwendungen
Antiviral and Antidiabetic Applications
- Scientific Field : Medicinal Chemistry
- Application Summary : Compounds similar to 1,2,4-triazines, such as Triazavirin, have shown good antiviral effects, while its deaza analog has been characterized with regard to antidiabetic activity .
- Results or Outcomes : The results indicate that these compounds have potential antiviral and antidiabetic effects .
Antimicrobial and Antiparasitic Activities
- Scientific Field : Pharmacology
- Application Summary : 1,2,4-Triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, antiinflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
- Results or Outcomes : The results indicate that these compounds have potential antimicrobial and antiparasitic effects .
Corrosion Inhibition
- Scientific Field : Materials Science
- Application Summary : 2-amino-4-methoxy-6-methyl-1,3,5-triazine was used to prevent mild steel against corrosion in 0.5M HCl solution .
- Methods of Application : The effectiveness of the compound as a corrosion inhibitor was studied via electrochemical, surface, and theoretical calculation techniques .
- Results or Outcomes : The results indicate that this compound has potential as a corrosion inhibitor .
Synthesis of Biologically Important Organic Molecules
- Scientific Field : Organic Chemistry
- Application Summary : Triazine and tetrazine moieties are building blocks and have provided a new dimension to the design of biologically important organic molecules .
- Methods of Application : Various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
- Results or Outcomes : The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Heterogeneous Catalysis and Photocatalysis
- Scientific Field : Physical Chemistry
- Application Summary : Triazines and tetrazines have great practical applications such as heterogeneous catalysis and photocatalysis .
- Results or Outcomes : The results indicate that these compounds have potential as catalysts .
Fluorescent Sensor for Cu 2+
- Scientific Field : Analytical Chemistry
- Application Summary : 6-Methyl-1,3,5-triazine-2,4-diamine may be used in the synthesis of s-Bodipy-triazine (BODIPY = 4,4-difluoro-4-borata-3a-azonia-4a-aza-s-indacene). It is a symmetric fluorescent sensor for Cu 2+ .
- Results or Outcomes : The results indicate that this compound has potential as a fluorescent sensor .
Synthesis of Biologically Important Organic Molecules
- Scientific Field : Organic Chemistry
- Application Summary : Triazine and tetrazine moieties are building blocks and have provided a new dimension to the design of biologically important organic molecules .
- Methods of Application : Various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
- Results or Outcomes : The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Heterogeneous Catalysis and Photocatalysis
- Scientific Field : Physical Chemistry
- Application Summary : Triazines and tetrazines have great practical applications such as heterogeneous catalysis and photocatalysis .
- Results or Outcomes : The results indicate that these compounds have potential as catalysts .
Fluorescent Sensor for Cu 2+
- Scientific Field : Analytical Chemistry
- Application Summary : 6-Methyl-1,3,5-triazine-2,4-diamine may be used in the synthesis of s-Bodipy-triazine (BODIPY = 4,4-difluoro-4-borata-3a-azonia-4a-aza-s-indacene). It is a symmetric fluorescent sensor for Cu 2+ .
- Results or Outcomes : The results indicate that this compound has potential as a fluorescent sensor .
Zukünftige Richtungen
Triazines, including “6-Methyl-1,2,4-triazin-5-ol”, have potential applications in various fields due to their rich nitrogen content and high chemical stability . They are being explored for their potential as anticancer agents , and their bioorthogonal application with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .
Eigenschaften
IUPAC Name |
6-methyl-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3-4(8)5-2-6-7-3/h2H,1H3,(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZJMKDSKSWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412088 | |
| Record name | 6-methyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,2,4-triazin-5-ol | |
CAS RN |
16120-00-6 | |
| Record name | 6-methyl-1,2,4-triazin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-1,2,4-triazin-5(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1417366.png)
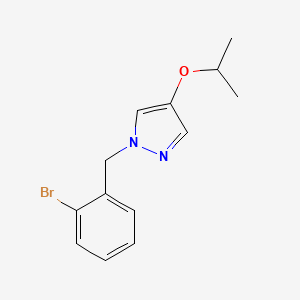
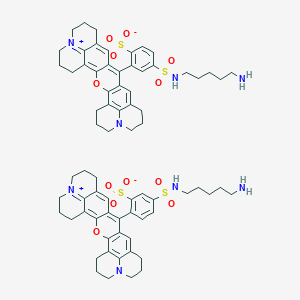
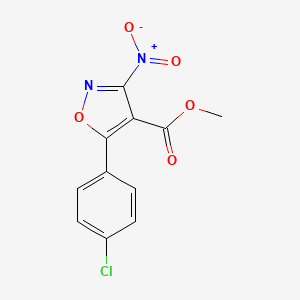
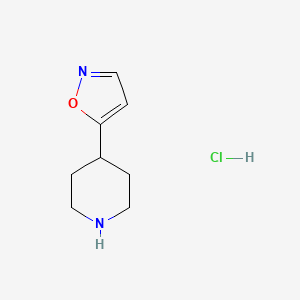
![Methyl 4-{[(imidazo[1,2-a]pyridin-7-ylcarbonyl)hydrazono]methyl}benzoate](/img/structure/B1417376.png)
